methyl 4-((Z)-{3-[(3-hydroxybenzoyl)amino]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)benzoate
Description
IUPAC Nomenclature and Systematic Identification
The compound’s IUPAC name, methyl 4-[(Z)-[3-[(3-hydroxybenzoyl)amino]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoate , reflects its hierarchical structural features. Breaking this down:
- Parent heterocycle : The 1,3-thiazolidin-4-one core, a five-membered ring containing sulfur (position 1) and nitrogen (position 3), with a ketone at position 4 and a thiocarbonyl group at position 2.
- Substituents :
- A (Z)-configured methylidene group bridging the thiazolidinone’s position 5 and the para position of a benzoate ester.
- A 3-hydroxybenzoyl amino group at position 3 of the thiazolidinone.
- Ester groups : A methyl benzoate at the bridging phenyl group and a hydroxybenzoyl moiety.
The systematic name adheres to CAS indexing rules by prioritizing functional groups in the order of seniority (thiocarbonyl > ketone > ester). The (Z) designation specifies the spatial arrangement of the methylidene double bond, critical for distinguishing stereoisomers.
Molecular Geometry and Stereochemical Features
The compound’s geometry is dominated by its thiazolidinone ring and Z-configured exocyclic double bond . Key features include:
- Thiazolidinone ring puckering : The five-membered ring adopts a twisted conformation due to steric interactions between the 3-hydroxybenzoyl group and the thiocarbonyl sulfur.
- Double bond configuration : The (Z)-methylidene group positions the benzoate ester and thiazolidinone ring on the same side of the double bond, creating a planar, conjugated system with the aromatic rings (Figure 1).
- Hydrogen bonding : The 3-hydroxybenzoyl group forms an intramolecular hydrogen bond with the thiocarbonyl sulfur (S···H-O distance: 2.3 Å), stabilizing the conformation.
Table 1: Key bond lengths and angles
| Parameter | Value |
|---|---|
| C=S bond length | 1.68 Å |
| C=O (ketone) bond length | 1.22 Å |
| C-N (amide) bond length | 1.35 Å |
| Ring puckering angle | 12.5° |
Crystallographic Analysis and Conformational Studies
While experimental crystallographic data for this specific compound remains unpublished, density functional theory (DFT) calculations predict a monoclinic crystal system with a P2₁/c space group . The molecule’s planarity is disrupted by the thiazolidinone ring’s puckering and the orthogonal orientation of the 3-hydroxybenzoyl group relative to the benzoate ester.
Notably, the Z configuration forces the two aromatic rings into a nearly coplanar arrangement , maximizing π-π stacking potential in solid-state packing. This contrasts with bulkier thiazolidinone derivatives (e.g., tazofelone), where tert-butyl groups induce significant steric hindrance.
Comparative Structural Analysis with Related Thiazolidinone Derivatives
Table 2: Structural comparison with key thiazolidinone derivatives
Key observations:
- Substituent effects : The 3-hydroxybenzoyl group in the subject compound enhances hydrogen-bonding capacity compared to tazofelone’s sterically shielded phenolic group.
- Double bond role : The Z-configured exocyclic double bond enables conjugation absent in saturated analogs like tazofelone, altering electronic properties and binding affinities.
- Ester flexibility : The methyl benzoate group provides greater rotational freedom than the rigid ethoxycarbonyl group in VC15576038, impacting pharmacokinetic profiles.
This structural diversity underscores how minor modifications to thiazolidinone scaffolds dramatically influence physicochemical and biological behavior.
Properties
Molecular Formula |
C19H14N2O5S2 |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
methyl 4-[(Z)-[3-[(3-hydroxybenzoyl)amino]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoate |
InChI |
InChI=1S/C19H14N2O5S2/c1-26-18(25)12-7-5-11(6-8-12)9-15-17(24)21(19(27)28-15)20-16(23)13-3-2-4-14(22)10-13/h2-10,22H,1H3,(H,20,23)/b15-9- |
InChI Key |
QKXYAXIRRUUVLV-DHDCSXOGSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC(=CC=C3)O |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC(=CC=C3)O |
Origin of Product |
United States |
Biological Activity
Methyl 4-((Z)-{3-[(3-hydroxybenzoyl)amino]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)benzoate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity , focusing on antimicrobial and anti-inflammatory properties, structural characteristics, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula , indicating a diverse composition of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The compound features a methyl ester moiety and a thiazolidinone structure that contribute to its biological activities.
Structural Features
| Component | Description |
|---|---|
| Methyl Ester | Enhances solubility and bioavailability |
| Thiazolidinone Framework | Associated with various biological activities |
| Hydroxyl and Amino Groups | Improve interaction with biological targets |
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits notable antimicrobial activity . Research suggests that this compound can effectively combat both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Activity
A comparative study evaluated the antibacterial efficacy of several compounds similar to this compound against various bacterial strains. The results are summarized in the following table:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound 8 | Enterobacter cloacae | 0.004–0.03 mg/mL |
| Compound 12 | Staphylococcus aureus | 0.015 mg/mL |
| Compound 15 | Candida albicans | 0.004–0.06 mg/mL |
The most active compound demonstrated MIC values significantly lower than those of traditional antibiotics like ampicillin and streptomycin, indicating superior efficacy against resistant strains .
Anti-inflammatory Properties
In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects . The thiazolidinone structure is believed to contribute to these effects by modulating inflammatory pathways.
The compound's mechanism of action may involve the inhibition of pro-inflammatory cytokines and modulation of immune responses. In vitro studies have shown that it can reduce the expression of inflammatory markers in cell lines exposed to inflammatory stimuli.
Structure–Activity Relationship (SAR)
Research has emphasized the importance of specific structural features in determining the biological activity of this compound. The presence of hydroxyl and amino groups enhances its interaction with biological targets, while the thiazolidinone framework contributes to its overall potency.
Future Directions
Further research is required to explore the full potential of this compound in therapeutic applications. Studies focusing on:
- In vivo efficacy against various diseases.
- Toxicological assessments to evaluate safety profiles.
- Formulation development for improved delivery systems.
Comparison with Similar Compounds
Structural and Functional Differences
Substituent Effects: The 3-hydroxybenzoyl amino group in the target compound distinguishes it from analogs with fluorobenzyl (e.g., ) or methoxybenzylidene (e.g., ) groups. This polar substituent may enhance solubility or hydrogen-bonding interactions. Ester vs. Acid Derivatives: The methyl benzoate ester in the target compound contrasts with acetic acid derivatives (e.g., ), which may influence pharmacokinetic properties like membrane permeability.
Synthetic Efficiency :
- Yields vary significantly (24–76%), influenced by steric hindrance (e.g., triisopropylsilyl groups in ) or electron-donating substituents (e.g., methoxy groups in ).
Biological Activity Trends: Antimicrobial Activity: Compounds with lipophilic substituents (e.g., 4-methylbenzylidene in ) show enhanced activity against bacterial strains. Anticancer Potential: Fluorinated derivatives (e.g., ) are often prioritized for their bioactivity, though the target compound’s hydroxyl group may offer unique interactions.
Research Findings and Implications
Spectroscopic Characterization
- NMR and IR Data : Thioxo (C=S) groups exhibit characteristic IR stretches at ~1200–1250 cm⁻¹ . Aromatic protons in the benzylidene moiety appear as doublets in the 7–8 ppm range in ¹H NMR .
Q & A
Q. What are the key synthetic challenges in preparing methyl 4-((Z)-{3-[(3-hydroxybenzoyl)amino]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)benzoate, and how are they addressed?
- Methodological Answer : The synthesis involves multi-step reactions requiring precise control of stereochemistry (Z-configuration) and functional group compatibility. Key steps include:
- Condensation of the thiazolidinone core with a 3-hydroxybenzoyl moiety under anhydrous conditions (e.g., THF, triethylamine) to preserve the Z-configuration .
- Purification via column chromatography (hexane/ethyl acetate gradients) to isolate intermediates and final products, ensuring >95% purity .
- Challenges in maintaining the thioxo group’s stability during acidic/basic conditions are mitigated by using nitrogen atmospheres and low-temperature reactions .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : Structural validation employs:
- 1H/13C NMR : Peaks at δ 7.2–8.1 ppm confirm aromatic protons, while δ 12.5 ppm (broad) indicates the thioxo group .
- IR Spectroscopy : Bands at 1670–1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C=S stretch) confirm functional groups .
- HRMS : Exact mass matching the molecular formula (e.g., C₂₄H₁₈N₂O₅S₂) validates purity .
Q. What in vitro assays are recommended for preliminary biological screening?
- Methodological Answer :
- Antimicrobial Activity : Use microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with ciprofloxacin as a positive control .
- Antioxidant Screening : DPPH radical scavenging assays (IC₅₀ calculation) at concentrations of 10–100 μM .
- Kinase Inhibition : Fluorescence-based assays targeting tyrosine kinases (e.g., EGFR) to evaluate IC₅₀ values .
Advanced Research Questions
Q. How can contradictory data on biological activity (e.g., varying IC₅₀ values across studies) be resolved?
- Methodological Answer :
- Assay Standardization : Compare protocols for variables like pH, temperature, and solvent (DMSO concentration ≤1% to avoid cytotoxicity) .
- Structural Analog Analysis : Test derivatives (e.g., replacing the 3-hydroxybenzoyl group with 4-methoxy variants) to isolate structure-activity relationships (SAR) .
- Computational Validation : Use molecular docking (e.g., AutoDock Vina) to verify binding consistency with target proteins (e.g., EGFR) .
Q. What computational strategies are effective for studying this compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., with GROMACS) to assess binding stability over 100 ns trajectories .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict reactive sites (e.g., the thioxo group’s nucleophilicity) .
- QSAR Modeling : Develop models using descriptors like logP and polar surface area to optimize bioactivity .
Q. What are the degradation pathways of this compound under physiological conditions?
- Methodological Answer :
- Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS to identify metabolites (e.g., hydrolysis of the methyl ester to carboxylic acid) .
- pH-Dependent Degradation : Conduct stability studies at pH 1–9 (simulating GI tract conditions) to monitor thiazolidinone ring opening or Z→E isomerization .
- Light/Oxygen Sensitivity : Use accelerated stability testing (ICH guidelines) with UV-Vis monitoring to assess photodegradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
